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Abstract

This document provides a comprehensive technical overview of the discovery and
development of TC9-305, a highly potent 2-sulfonyl-pyrimidinyl derivative that functions as an
apoptosis inhibitor. TC9-305 was identified through a phenotypic screen and subsequent
structure-activity relationship (SAR) optimization, leading to a compound with picomolar
efficacy in cellular assays. Its mechanism of action involves the stabilization of mitochondrial
respiratory complex Il through covalent modification of the SDHB subunit. This novel
mechanism confers significant cytoprotective and neuroprotective effects, as demonstrated in
preclinical models of ischemia. This whitepaper details the quantitative data, experimental
protocols, and key signaling pathways associated with TC9-305, offering a valuable resource
for researchers in apoptosis, mitochondrial biology, and neuroprotective drug discovery.

Introduction

Apoptosis, or programmed cell death, is a fundamental biological process essential for normal
tissue homeostasis. However, excessive apoptosis is a key pathological feature of numerous
diseases, including neurodegenerative disorders and ischemic injuries. Consequently, the
inhibition of apoptosis has emerged as a promising therapeutic strategy. This guide focuses on
TC9-305, a novel and potent apoptosis inhibitor.
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TC9-305 (also referred to as compound 42 in initial publications) is a 2-sulfonyl-pyrimidinyl
derivative that was discovered through a high-throughput phenotypic screen designed to
identify compounds that could block apoptosis induced by the overexpression of the pro-
apoptotic Bcl-2 family member, Bim.[1] Subsequent medicinal chemistry efforts led to the
optimization of the initial hit compound, improving its cellular apoptosis inhibition activity from
the micromolar to the picomolar range.[1][2]

The therapeutic potential of TC9-305 has been demonstrated by its neuroprotective effects in
an animal model of ischemia.[2][3] This document will provide an in-depth look at the discovery,
mechanism of action, and preclinical development of this promising therapeutic candidate.

Physicochemical Properties of TC9-305

A summary of the key physicochemical properties of TC9-305 is presented in the table below.

Property Value

N-(adamantan-1-yl)-4-((4-(1-(3,4-
dimethoxybenzyl)-6-oxo-1,6-dihydropyridin-3-

UPAC Name yl)-6-(trifluoromethyl)pyrimidin-2-
yl)sulfonyl)butanamide

CAS Number 2092914-16-2

Molecular Formula C33H37F3N406S

Molecular Weight 674.74 g/mol

Exact Mass 674.2386

EC50 (Bim-induced apoptosis) 0.4 nM

EC50 (tBid-induced apoptosis) 0.23 nM[2]

Discovery and Structure-Activity Relationship (SAR)

The development of TC9-305 began with a phenotypic screen of a 200,000-compound library
to identify molecules that could inhibit apoptosis in a U20S cell line engineered to inducibly
overexpress the pro-apoptotic protein Bim.[1] This screen identified an initial hit compound with
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micromolar activity. A systematic SAR optimization was then undertaken to improve the
potency of this initial hit.

The optimization process involved modifications at three key positions of the 2-sulfonyl-
pyrimidinyl scaffold, designated as R1, Rz, and Rs. The following tables summarize the key
findings from the SAR studies.

Table 1: SAR at the R1 Position

Compound R: ECso (nM)
Hit Phenyl >1000

1 Cyclohexyl 300

2 Adamantyl 200

3 t-Butyl 250

4 4-Fluorophenyl >1000

5 2-Thienyl >1000

Data extracted from Li et al., ACS Med Chem Lett. 2017.

Table 2: SAR at the R2 and Rz Positions

Compound R2 Rs ECso (nM)
Hit -CFs H >1000

6 -CHs H Inactive

7 -Cl H Inactive

8 -H H Inactive

9 -CFs 4-OCHs 500

10 -CFs 3,4-diOCHs 200

42 (TC9-305) -CFs 3,4-diOCHs-benzyl 0.4
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Data extracted from Li et al., ACS Med Chem Lett. 2017.

These studies revealed that a bulky aliphatic group at the R1 position and a trifluoromethyl
group at the Rz position were crucial for high potency. Further optimization of the Rs position
with a 3,4-dimethoxybenzyl group led to the identification of TC9-305 (compound 42) with an
ECso of 0.4 nM in the Bim-induced apoptosis assay.[2]

Mechanism of Action

TC9-305 exerts its anti-apoptotic effect through a novel mechanism: the stabilization of
mitochondrial respiratory complex 11.[2][3] This was elucidated through chemical genetic
methods using a biotinylated derivative of a related compound, which identified the succinate
dehydrogenase subunit B (SDHB) of complex Il as the direct molecular target.[2]

TC9-305 forms a covalent bond with cysteine 243 of the SDHB protein.[2] This interaction
stabilizes the complex, protecting the integrity of the mitochondrial electron transport chain and
preventing the release of pro-apoptotic factors like cytochrome c from the mitochondria.
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Caption: Signaling pathway of TC9-305's anti-apoptotic action.

Experimental Protocols
Cellular Apoptosis Inhibition Assay

This assay was used to determine the potency of TC9-305 and its analogs in preventing
apoptosis.
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Cell Line: U20S_Bim, a human osteosarcoma cell line engineered with a doxycycline-inducible
Bim expression system.

Protocol:

e Seed U20S_Bim cells in 96-well plates and allow them to adhere overnight.

o Prepare serial dilutions of the test compounds (including TC9-305) in cell culture medium.
o Add the compound dilutions to the cells and incubate for a specified period.

 Induce apoptosis by adding doxycycline (DOX) to the culture medium to a final concentration
of 1 ug/mL.

e Continue incubation for 24-48 hours.
o Assess cell viability using a commercial ATP-based assay (e.g., CellTiter-Glo®).
e Measure luminescence using a plate reader.

o Calculate the ECso values by fitting the dose-response data to a four-parameter logistic
equation.

In Vivo Neuroprotection Study (Ischemic Animal Model)

The neuroprotective effects of TC9-305 were evaluated in a rat model of transient focal
cerebral ischemia.

Animal Model: Male Sprague-Dawley rats.
Protocol:
e Anesthetize the rats.

¢ Induce transient focal cerebral ischemia by middle cerebral artery occlusion (MCAQ) using
an intraluminal filament. The occlusion is maintained for a defined period (e.g., 90 minutes).

o Administer TC9-305 or vehicle control intravenously at the time of reperfusion (removal of
the filament).
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 Allow the animals to recover for 24 hours.

¢ Assess the neurological deficit score for each animal.

o Euthanize the animals and harvest the brains.

 Stain brain slices with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.
e Quantify the infarct volume using image analysis software.

o Compare the infarct volumes and neurological scores between the TC9-305-treated and
vehicle-treated groups.

Experimental Workflow

The overall workflow for the discovery and preclinical evaluation of TC9-305 is depicted in the
following diagram.
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TC9-305 Discovery and Development Workflow
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Caption: Workflow from initial screening to preclinical studies.
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Conclusion

TC9-305 is a first-in-class, highly potent apoptosis inhibitor with a novel mechanism of action
involving the stabilization of mitochondrial complex Il. Its discovery through a phenotypic
screen followed by rigorous SAR optimization has yielded a compound with significant
therapeutic potential, particularly in the context of diseases characterized by excessive
apoptosis such as ischemic injury. The detailed data and protocols presented in this whitepaper
provide a solid foundation for further research and development of TC9-305 and related
molecules as potential therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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